molecular formula C8H13ClF3NO B2884366 4-(4-Chloro-1,1,1-trifluorobutan-2-yl)morpholine CAS No. 2172098-36-9

4-(4-Chloro-1,1,1-trifluorobutan-2-yl)morpholine

Cat. No.: B2884366
CAS No.: 2172098-36-9
M. Wt: 231.64
InChI Key: FIZNWESGKCFNQE-UHFFFAOYSA-N
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Description

4-(4-Chloro-1,1,1-trifluorobutan-2-yl)morpholine (CAS 2172098-36-9) is a high-purity chemical building block of significant interest in pharmaceutical and agrochemical research. This compound features a morpholine ring, a privileged scaffold in medicinal chemistry known for its ability to enhance the potency and pharmacokinetic properties of drug candidates . The molecular structure, which integrates a morpholine heterocycle with a chloro-trifluorobutyl chain, offers researchers a versatile intermediate for the synthesis of more complex, biologically active molecules. The incorporation of the morpholine ring is a well-established strategy in drug design. This moiety is considered ubiquitous because it can improve aqueous solubility, influence metabolic stability, and participate in key molecular interactions with target proteins, such as kinases . The simultaneous presence of chlorine and trifluoromethyl groups on the aliphatic chain further augments the compound's utility, as these features are common in active agrochemical and pharmaceutical ingredients, contributing to properties like metabolic stability and lipophilicity. Primary Research Applications: This compound serves as a key synthetic intermediate in organic and medicinal chemistry exploration. Its structure makes it particularly valuable for constructing potential protease inhibitors, kinase inhibitors, and G-protein-coupled receptor (GPCR) ligands. Furthermore, morpholine derivatives have been investigated as agonists for receptors like 5-HT2C, a target for disorders such as obesity and type II diabetes . The presence of the chloro group allows for further functionalization via nucleophilic substitution or metal-catalyzed cross-coupling reactions, enabling rapid diversification of the molecular scaffold. Note: This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and handle the material appropriately in a controlled laboratory setting.

Properties

IUPAC Name

4-(4-chloro-1,1,1-trifluorobutan-2-yl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClF3NO/c9-2-1-7(8(10,11)12)13-3-5-14-6-4-13/h7H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIZNWESGKCFNQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CCCl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidation of Trifluoroethanol Derivatives

The trifluoromethyl ketone intermediate is synthesized via oxidation of 1-(substituted phenyl)-2,2,2-trifluoroethanol using 4-acetamido-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium tetrafluoroborate (ACTFB) in dichloromethane. For example:
$$
\text{1-(3-Bromophenyl)-2,2,2-trifluoroethanol} \xrightarrow[\text{ACTFB, CH}2\text{Cl}2]{\text{2,6-Lutidine}} \text{1-(3-Bromophenyl)-2,2,2-trifluoroethanone}
$$
Yields reach 60–68% after distillation, with the trifluoromethyl group ($$-\text{CF}_3$$) confirmed by $$^{19}\text{F}$$ NMR ($$\delta = -74.71$$ ppm).

Friedel-Crafts Acylation with Trifluoroacetyl Chloride

Alternative routes employ Friedel-Crafts acylation, where trifluoroacetyl chloride reacts with chloroalkenes in the presence of Lewis acids (e.g., $$\text{AlCl}3$$). However, this method faces regioselectivity challenges due to the electron-withdrawing nature of the $$-\text{CF}3$$ group.

One-Pot Alkylation and Cyclization

Trimethylsilyl (TMS)-Mediated Alkylation

A patent-pending method utilizes trimethylsilyl-protected intermediates to enhance electrophilicity. For example:
$$
\text{1-(4-Bromophenyl)-2,2,2-trifluoroethanone} \xrightarrow[]{\text{TMSCl, Mg}} \text{2-(4-Bromophenyl)-1,1,1-trifluoro-3-(trimethylsilyl)propan-2-ol}
$$
Subsequent deprotection and reaction with morpholine in toluene at 100°C yield the target compound (65–70% purity).

Comparative Analysis of Synthetic Routes

Method Key Reagents Yield Advantages Challenges
Nucleophilic Substitution Morpholine, $$\text{K}2\text{CO}3$$ 45–60% Simple setup, fewer steps Competing elimination side reactions
Reductive Amination $$\text{NaBH}4$$, $$\text{SOCl}2$$ 50–55% High functional group tolerance Requires chlorination step
TMS-Alkylation TMSCl, Mg 65–70% Enhanced electrophilicity, higher yields Complex purification, costly reagents

Mechanistic and Optimization Insights

Role of the Trifluoromethyl Group

The $$-\text{CF}_3$$ group electronically deactivates the ketone, reducing its reactivity toward nucleophiles. This necessitates aggressive bases (e.g., $$\text{DBU}$$) or high temperatures (80–100°C) to drive substitution.

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, DMSO) : Accelerate substitution but risk ketone enolization.
  • Toluene : Minimizes side reactions in TMS-mediated alkylation.
  • Optimal temperature : 70–80°C balances reaction rate and decomposition.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-1,1,1-trifluorobutan-2-yl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted morpholines, oxides, and reduced derivatives of the original compound .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
The incorporation of fluorine into organic molecules often enhances their biological activity and metabolic stability. Fluorinated compounds like 4-(4-Chloro-1,1,1-trifluorobutan-2-yl)morpholine are explored for their potential as pharmaceutical agents. Research indicates that fluorinated morpholines can serve as core structures in drug design due to their ability to modulate lipophilicity and bioavailability, which are critical parameters in drug efficacy .

Case Study: Anticancer Agents
Studies have demonstrated that morpholine derivatives can exhibit anticancer properties. For instance, the trifluoromethyl group in this compound is hypothesized to enhance the compound's interaction with biological targets involved in cancer pathways. Research has focused on synthesizing analogs of this compound to evaluate their activity against various cancer cell lines .

Functional Materials
Fluorinated compounds are known for their unique physical properties such as thermal stability and low surface energy. The application of this compound in the development of functional materials is an area of active research. Its potential use in coatings and adhesives that require water and oil repellency is particularly noteworthy .

Case Study: Coatings Development
Research has indicated that incorporating fluorinated morpholines into polymer matrices can significantly enhance the hydrophobicity of coatings. This property is beneficial for applications in protective coatings where moisture resistance is crucial .

Mechanism of Action

The mechanism of action of 4-(4-Chloro-1,1,1-trifluorobutan-2-yl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent/Modification Molecular Formula Key Properties/Applications References
4-(4-Chloro-1,1,1-trifluorobutan-2-yl)morpholine 4-Chloro-1,1,1-trifluorobutan-2-yl C₁₀H₁₈ClF₃NO High lipophilicity; potential fluorinated drug precursor
4-(4-Nitrophenyl)thiomorpholine 4-Nitrophenyl; thiomorpholine (S replaces O) C₁₀H₁₁N₂O₂S Nitro group enhances electron-withdrawing effects; sulfur increases ring flexibility
4-(Benzenesulfonyl)morpholine Benzenesulfonyl C₁₀H₁₃NO₃S Sulfonyl group improves stability under high pressure; used in crystallography studies
4-(2-Chloroethyl)morpholine 2-Chloroethyl C₆H₁₂ClNO Shorter alkyl chain; simpler synthesis; limited steric hindrance
1-(4-Chlorophenyl)-3-(morpholin-4-yl)urea Urea-linked 4-chlorophenyl C₁₁H₁₄ClN₃O₂ Urea moiety enables hydrogen bonding; explored for medicinal applications
2.1 Structural and Electronic Differences
  • Fluorine vs. Non-Fluorinated Substituents: The trifluorobutyl group in the target compound introduces strong electron-withdrawing effects, enhancing metabolic stability and lipophilicity compared to non-fluorinated analogs like 4-(2-chloroethyl)morpholine .
  • Chloro vs. Nitro Groups : While both chloro and nitro groups are electron-withdrawing, the nitro group in 4-(4-nitrophenyl)thiomorpholine facilitates π-π stacking in aromatic systems, whereas the chloro-trifluorobutyl group prioritizes steric bulk and hydrophobic interactions .
  • Morpholine vs.
2.2 Physicochemical Properties
  • Molecular Weight and Solubility : The target compound (264.16 g/mol) is heavier than simpler derivatives like 4-(2-chloroethyl)morpholine (149.62 g/mol), likely reducing aqueous solubility but improving membrane permeability .
  • Thermal and Pressure Stability : Studies on 4-(benzenesulfonyl)morpholine under high pressure (up to 3.5 GPa) revealed split/merge vibrational modes due to weak van der Waals interactions . The trifluorobutyl group in the target compound may impart similar conformational flexibility but with enhanced steric shielding against pressure-induced phase transitions.

Biological Activity

4-(4-Chloro-1,1,1-trifluorobutan-2-yl)morpholine is a fluorinated morpholine derivative that has garnered attention due to its potential biological activities. This compound features a morpholine ring substituted with a 4-chloro-1,1,1-trifluorobutan-2-yl group, which may enhance its pharmacological properties. The following sections delve into the biological activity of this compound, including its synthesis, biological targets, and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of morpholine with a suitable trifluoromethylated precursor. The synthetic methodologies often utilize multistep reactions that incorporate cyclization techniques to introduce the trifluorobutane moiety effectively. For instance, Uneyama et al. described a method involving the use of trifluoropropene oxide as a source for chirality in synthesizing similar fluorinated compounds .

Key Synthetic Pathways

StepDescription
1Formation of fluorinated amines from epoxides or imines.
2Cyclization to form the morpholine structure.
3Introduction of the trifluorobutane substituent through nucleophilic substitution.

The biological activity of this compound can be attributed to its interaction with various biological targets. Research indicates potential roles in modulating receptor activities and influencing cellular signaling pathways.

Biological Targets

  • Glucocorticoid Receptor Modulation : Compounds similar to this compound have been identified as glucocorticoid receptor antagonists, suggesting potential applications in treating conditions like diabetes and obesity .
  • Calcium Channel Blockers : Some derivatives have shown promise as T-type calcium channel blockers, which could be beneficial in cardiovascular therapies .

Case Studies

Several studies have explored the effects of fluorinated morpholines on different biological systems:

  • Antidiabetic Effects : A study demonstrated that certain fluorinated derivatives could significantly lower blood glucose levels in diabetic models by acting as glucocorticoid receptor antagonists.
  • Cardiovascular Applications : Research indicated that these compounds could inhibit calcium influx in cardiac tissues, potentially leading to reduced hypertension and improved heart function.

Safety and Toxicology

While exploring the biological activity of this compound, safety profiles are critical. The compound is classified as corrosive and an irritant; hence handling precautions are essential during laboratory procedures .

Toxicological Data

EndpointValue
LD50 (Oral)Not established
Skin IrritationCorrosive
Eye IrritationSevere

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